3-Fluoro-4-iodo-2-methylaniline
Overview
Description
3-Fluoro-4-iodo-2-methylaniline is an aromatic amine compound with the molecular formula C7H7FIN It is characterized by the presence of fluorine, iodine, and a methyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-2-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 2-methylaniline to introduce the fluorine and iodine atoms at the desired positions on the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using reagents such as N-iodosuccinimide (NIS) and Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodo-2-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, while the halogen atoms can undergo further halogen exchange or coupling reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or nitroso derivatives, and reduced to form amines or other reduced species.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Electrophilic Substitution: N-iodosuccinimide (NIS), Selectfluor
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts, boronic acids, alkynes
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and coupled products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-4-iodo-2-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-2-methylaniline depends on its specific application and the target molecules it interacts with. In general, the presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic interactions, while the halogen atoms can engage in halogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylaniline: Similar structure but lacks the iodine atom, which affects its reactivity and applications.
3-Iodo-4-methylaniline:
2-Fluoro-4-methylaniline: Different substitution pattern on the benzene ring, leading to variations in reactivity and applications.
Uniqueness
3-Fluoro-4-iodo-2-methylaniline is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric effects. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
3-fluoro-4-iodo-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-6(10)3-2-5(9)7(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJMWGRBWAJRLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329927-16-4 | |
Record name | 3-Fluoro-4-iodo-2-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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